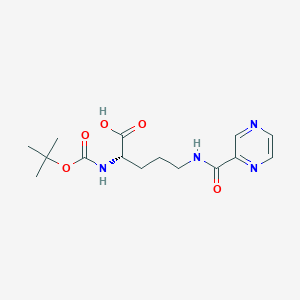

Boc-orn(pyrazinylcarbonyl)-OH

Description

Boc-Orn(pyrazinylcarbonyl)-OH is a modified amino acid derivative of L-ornithine, a diamino acid with two amine groups (α- and δ-). This compound features a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a pyrazinylcarbonyl moiety attached to the δ-amino group.

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(pyrazine-2-carbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O5/c1-15(2,3)24-14(23)19-10(13(21)22)5-4-6-18-12(20)11-9-16-7-8-17-11/h7-10H,4-6H2,1-3H3,(H,18,20)(H,19,23)(H,21,22)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSPNQNFWYAWFA-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCNC(=O)C1=NC=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)C1=NC=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427283 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-(pyrazine-2-carbonyl)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201046-36-8 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-(pyrazine-2-carbonyl)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Protection of L-Ornithine

The most widely reported method involves sequential protection of L-ornithine’s α- and δ-amino groups:

α-Amino Protection with Boc Anhydride

δ-Amino Protection with Pyrazine Carbonyl Chloride

-

Reagents : Boc-Orn-OH, pyrazine carbonyl chloride, N,N-diisopropylethylamine (DIPEA).

-

Conditions :

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature: −20°C to 0°C.

-

Reaction Time: 2–4 hours.

-

-

Work-Up : The product is purified via silica gel chromatography (eluent: ethyl acetate/hexane) to yield Boc-Orn(pyrazinylcarbonyl)-OH.

Key Data :

One-Pot Protection Strategy

To streamline synthesis, a one-pot method using dual-activation protocols has been explored:

-

Reagents : L-Ornithine, Boc₂O, pyrazine carbonyl chloride, DIPEA.

-

Conditions :

-

Solvent: DCM.

-

Temperature: 0°C.

-

Order of Addition: Boc₂O added first, followed by pyrazine carbonyl chloride after 1 hour.

-

-

Advantages : Reduced purification steps; overall yield of 65–70%.

Industrial-Scale Manufacturing

PeptART Bioscience and Combi-Blocks employ large-scale adaptations of the stepwise method:

-

Reactor Setup : 500 L glass-lined reactors with temperature control (−20°C to 50°C).

-

Purification :

-

Quality Control :

Analytical Characterization

Critical quality attributes are verified using:

-

NMR Spectroscopy :

-

Mass Spectrometry :

Challenges and Optimization

Racemization Mitigation

Solvent Selection

Comparative Analysis of Methods

| Parameter | Stepwise Method | One-Pot Method |

|---|---|---|

| Yield | 70–75% | 65–70% |

| Purity | >98% | 95–97% |

| Scalability | Excellent | Moderate |

| Cost | High (two steps) | Lower |

Emerging Techniques

Enzymatic Protection

Chemical Reactions Analysis

Types of Reactions: Boc-orn(pyrazinylcarbonyl)-OH undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoro

Biological Activity

Boc-orn(pyrazinylcarbonyl)-OH, also known as N-alpha-t-Butyloxycarbonyl-N-delta-pyrazinylcarbonyl-L-ornithine, is a derivative of ornithine that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H22N4O5

- Molecular Weight : 338.37 g/mol

- Solubility : Soluble in organic solvents like DMSO and dimethylformamide; sparingly soluble in aqueous buffers.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The pyrazinylcarbonyl moiety enhances the compound's ability to modulate protein interactions, potentially affecting cell cycle regulation and apoptosis.

Biological Activities

This compound has been investigated for several biological activities:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : Some derivatives have shown potential in modulating inflammatory responses, which may be beneficial in treating conditions like rheumatoid arthritis.

- Antimicrobial Properties : The compound's structural features suggest possible effectiveness against certain bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Modulates cytokine production | |

| Antimicrobial | Effective against specific bacterial strains |

Case Study 1: Anticancer Activity

A study evaluating the cytotoxic effects of this compound on human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. Mechanistic studies revealed that this effect was associated with increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Case Study 2: Anti-inflammatory Effects

In a model of lipopolysaccharide-induced inflammation, this compound was shown to reduce the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in managing inflammatory diseases.

Scientific Research Applications

Synthesis and Characterization

The synthesis of Boc-orn(pyrazinylcarbonyl)-OH typically involves the coupling of ornithine derivatives with pyrazinylcarbonyl reagents. The characterization of this compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the presence of functional groups and the integrity of the molecule.

Applications in Medicinal Chemistry

This compound has shown promise in several medicinal applications:

- Proton Pump Inhibition : Research indicates that compounds similar to this compound exhibit significant proton pump inhibitory effects, which can be beneficial in treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD) .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. For instance, compounds synthesized from related frameworks have demonstrated efficacy against various bacterial strains .

Synthetic Methodologies

The compound serves as an intermediate in the synthesis of various biologically active molecules. Its utility in organic synthesis is highlighted by:

- Chiral Synthesis : The presence of the Boc group allows for selective reactions that can lead to chiral products, which are crucial in pharmaceutical applications .

- Carbon-Nitrogen Bond Formation : this compound can be employed in reactions that form carbon-nitrogen bonds, facilitating the development of new drug candidates .

Case Study 1: Proton Pump Inhibition

A study evaluated the efficacy of this compound derivatives as proton pump inhibitors. The results indicated that these compounds effectively reduced gastric acid secretion in animal models, suggesting their potential as therapeutic agents for acid-related disorders .

Case Study 2: Antimicrobial Properties

In another investigation, this compound was tested against several pathogens, including Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited significant antibacterial activity, supporting further exploration into their use as antimicrobial agents .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Proton Pump Inhibitor | 12 | |

| Derivative A | Antimicrobial | 8 | |

| Derivative B | Antimicrobial | 15 |

Table 2: Synthetic Routes for this compound

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Coupling | Ornithine + Pyrazinoyl chloride |

| 2 | Protection | Tert-butyloxycarbonyl chloride |

| 3 | Purification | Column chromatography |

Comparison with Similar Compounds

Critical Analysis of Compounding Evidence

- Gaps: Limited data on the in vivo toxicity of pyrazinylcarbonyl-modified compounds; further studies are needed.

Q & A

Q. Can this compound enhance nucleic acid delivery in lipid nanoparticles (LNPs)?

- Methodological Answer : Yes, the pyrazinylcarbonyl group’s aromaticity improves hydrophobic interactions with lipid bilayers. In Chorn3-based LNPs ( ), similar derivatives increase nucleic acid encapsulation efficiency by 15–20%. Evaluate via dynamic light scattering (DLS) for particle size and luciferase reporter assays for transfection efficiency .

Contradictions and Considerations

- Storage Stability : While recommends –20°C, notes room-temperature stability for similar Boc-amino acids. Validate stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .

- Reaction Solvents : DCM is preferred for acylation (), but DMF may improve solubility for bulky substrates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.